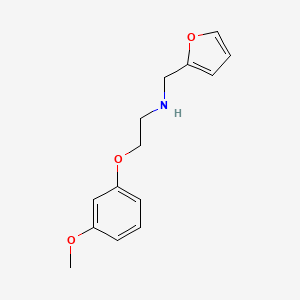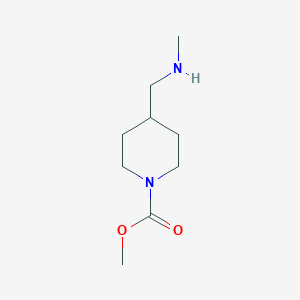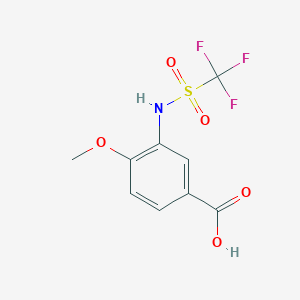![molecular formula C18H18F2N4O3 B7463643 N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research in recent years. DFP-10825 is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
DFP-10825 is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DFP-10825 disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anti-cancer effects, DFP-10825 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFP-10825 is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of DFP-10825. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of DFP-10825 that improve its solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DFP-10825 as a potential therapeutic agent for cancer and other diseases.
Synthesemethoden
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The synthesis of DFP-10825 involves the condensation of 3-(phenylcarbamoylamino)propanoic acid with 3,4-difluoroaniline, followed by the addition of an acyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. In particular, DFP-10825 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O3/c19-14-7-6-13(10-15(14)20)23-17(26)11-22-16(25)8-9-21-18(27)24-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,22,25)(H,23,26)(H2,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFTWQVTXVVRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC(=O)NCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)




![1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)

![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
